molecular formula C14H18N2O B2871508 1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one CAS No. 101069-64-1

1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one

Cat. No.: B2871508
CAS No.: 101069-64-1
M. Wt: 230.311
InChI Key: PXADIMWHZWCHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'H-Spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one is a spirocyclic quinazolinone derivative designed for research and development applications. This compound features a unique spiro architecture where a cycloheptane ring is connected to the 2' position of a quinazolin-4-one core. This structure imparts significant three-dimensional rigidity and distinct electronic properties compared to flat heterocyclic systems, making it a valuable scaffold in medicinal chemistry and drug discovery . Spirocyclic quinazolinone derivatives are investigated for their diverse potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties, based on studies of closely related analogues . The mechanism of action for such compounds is often attributed to their ability to interact with specific enzymatic targets or cellular receptors, potentially leading to the modulation of biological pathways . The synthesis of this compound typically involves multicomponent reactions, possibly adapting metal-free protocols that utilize cycloheptanone, isatoic anhydride, and amines, similar to methods used for its cyclopentane and cyclohexane analogues . Researchers value this spirocyclic system as a versatile building block for constructing complex molecular libraries and for the development of novel pharmaceutical agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,1'-cycloheptane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-11-7-3-4-8-12(11)15-14(16-13)9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXADIMWHZWCHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one typically involves spiro-condensation reactions. One common method includes the reaction of quinazolinone derivatives with cycloheptanone under acidic or basic conditions. The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the formation of the spiro linkage . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinazolinone moiety to its corresponding amine.

Scientific Research Applications

1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one has been explored for its applications in several scientific domains:

Mechanism of Action

The mechanism of action of 1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Spirocyclic Quinazolinones

Compound Name Ring Size Molecular Formula Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR) References
1'H-Spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one (3o) 5-membered C₁₂H₁₄N₂O 262–263 83 4H and 4H multiplets
1'H-Spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one (3p) 7-membered C₁₄H₁₈N₂O 152–153 80–97 8H and 3H multiplets
1'H-Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one (1) 6-membered C₁₃H₁₆N₂O 300 81–98 7.91 ppm (s, 1H, aromatic)
1’-Benzoyl-spiro[cyclohexane-1,2'-quinazolin]-4’-one (4a) 6-membered (substituted) C₂₁H₂₂N₂O₄ 185–187 91 8.71 ppm (d, J = 8.6 Hz, 1H)

Key Observations :

  • Ring Size Impact : Larger cycloheptane (3p) and cyclohexane (1) derivatives exhibit lower melting points compared to cyclopentane (3o), suggesting reduced crystallinity with increased ring flexibility .
  • Substituent Effects : Acylated derivatives (e.g., 4a) show lower melting points than parent compounds, likely due to disrupted packing from bulky substituents .

Key Observations :

  • Acid catalysts (e.g., p-TSA) significantly enhance yields (e.g., 97–98%) in ethanol under reflux .
  • Reaction time reduction (10 minutes for 3p vs. 20 hours for cyclopentane derivatives) correlates with optimized efficiency .

Table 3: Reported Bioactivities

Compound Biological Activity Key Findings Reference
3p Antitumor/Antibacterial Moderate activity against bacterial strains; IC₅₀ data pending
1 (cyclohexane) Acetylcholinesterase (AChE) inhibition IC₅₀ = 12.3 µM (vs. galantamine IC₅₀ = 1.8 µM)
4d (trihydroxybenzoyl derivative) AChE inhibition Enhanced activity (IC₅₀ = 8.7 µM) via phenolic substituents

Key Observations :

  • The cyclohexane derivative (1) demonstrates potent AChE inhibition, likely due to optimal ring rigidity for enzyme binding .
  • Substitution with electron-rich groups (e.g., phenolic moieties in 4d) improves inhibitory activity .

Critical Discussion

Structural Flexibility vs. Stability : Cycloheptane derivatives (e.g., 3p) exhibit greater conformational flexibility, which may reduce thermal stability (lower melting points) but enhance solubility for pharmacological applications .

Synthetic Scalability : Optimized methods using p-TSA or CMPI enable high-yield synthesis (>90%), crucial for industrial-scale production .

Biological Potency : While cyclohexane derivatives dominate in AChE inhibition, cycloheptane analogues require further exploration for antitumor mechanisms .

Biological Activity

1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various research findings.

Chemical Structure and Properties

The compound is characterized by a unique spirocyclic structure that contributes to its biological activity. The molecular formula is C12H12N2OC_{12}H_{12}N_2O, with a molecular weight of approximately 200.24 g/mol. The spiro configuration enhances the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of spiro compounds similar to this compound. For instance, derivatives of spiro compounds have shown significant antibacterial and antifungal activities against various strains:

  • Antibacterial Efficacy : Compounds derived from spiro structures exhibited minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL against both Gram-positive and Gram-negative bacteria .
  • Antifungal Efficacy : Certain derivatives demonstrated potent antifungal activity against pathogens like Candida albicans, with MIC values comparable to established antifungal agents such as clotrimazole .

Anticancer Activity

Research indicates that spiro compounds can inhibit cancer cell proliferation. For example, studies have shown that similar compounds significantly affected cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer):

  • Cytotoxicity : The most potent spiro derivatives had IC50 values in the range of 1.17 to 1.52 µM against HepG-2 and MCF-7 cells, indicating strong cytotoxic effects compared to standard treatments like doxorubicin .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may act as EGFR kinase inhibitors, which are crucial in cancer cell signaling pathways .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of spiro compounds as selective inhibitors:

  • Deubiquitinase Inhibition : Some derivatives showed significant inhibition of deubiquitinating enzymes (DUBs), with IC50 values below 50 µM, indicating their potential role in regulating protein degradation pathways involved in cancer progression .

Case Studies

A comprehensive analysis was conducted on several spiro compounds related to this compound:

CompoundActivity TypeTargetIC50/MIC ValuesReference
Compound AAntibacterialE. coliMIC = 8 µg/mL
Compound BAntifungalC. albicansMIC = 4 µg/mL
Compound CAnticancerHepG-2 CellsIC50 = 1.17 µM
Compound DEnzyme InhibitionUSP7IC50 < 50 µM

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